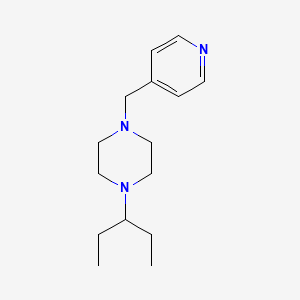![molecular formula C19H16N2O4S B10881000 6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10881000.png)
6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core substituted with methoxy groups at positions 6 and 7, and an amino group linked to a phenyl-thiazole moiety at position 3. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiazole Moiety: The thiazole moiety is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole derivative reacts with the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the benzofuran and thiazole rings.
Substitution Products: Various substituted benzofuran and thiazole derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the thiazole moiety, making it less complex and potentially less active in certain biological assays.
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
6,7-Dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one is unique due to the presence of both methoxy groups and the thiazole moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C19H16N2O4S |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-9-8-12-15(16(14)24-2)18(22)25-17(12)21-19-20-13(10-26-19)11-6-4-3-5-7-11/h3-10,17H,1-2H3,(H,20,21) |
Clé InChI |
DSUOYDGRDXFTGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=CS3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)


![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)

![3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B10880948.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
methanone](/img/structure/B10880967.png)
![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)
![3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10880983.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10880985.png)
